Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H17ClN2O5 and a molecular weight of 340.76 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-chloro-2-nitrobenzoyl group and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The piperidine ring can also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylate: This compound has a similar structure but with the chlorine and nitro groups in different positions on the benzene ring.
Ethyl 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine-4-carboxylate: This compound has a sulfonyl group instead of a benzoyl group, which can lead to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H17ClN2O5 |
---|---|
Molecular Weight |
340.76 g/mol |
IUPAC Name |
ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-5-7-17(8-6-10)14(19)12-4-3-11(16)9-13(12)18(21)22/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
FDODOEJCWSNMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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